2-Amino-5-fluorobenzoic acid
CAS No.: 446-08-2
Cat. No.: VC20747394
Molecular Formula: C7H6FNO2
Molecular Weight: 155.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 446-08-2 |
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Molecular Formula | C7H6FNO2 |
Molecular Weight | 155.13 g/mol |
IUPAC Name | 2-amino-5-fluorobenzoic acid |
Standard InChI | InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) |
Standard InChI Key | FPQMGQZTBWIHDN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)C(=O)O)N |
Canonical SMILES | C1=CC(=C(C=C1F)C(=O)O)N |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Nomenclature
2-Amino-5-fluorobenzoic acid (CAS Number: 446-08-2) is an aromatic compound containing three functional groups: a carboxylic acid, an amino group, and a fluorine atom. It belongs to the class of fluorinated anilines and is classified as a benzoic acid derivative. This compound is known by several synonyms in scientific literature, including 5-Fluoroanthranilic Acid and NSC 513308 . The IUPAC nomenclature confirms its identity as 2-amino-5-fluorobenzoic acid, indicating the precise positions of the functional groups on the benzene ring . Its structure consists of a benzene ring with a carboxylic acid group (-COOH) at position 1, an amino group (-NH₂) at position 2, and a fluorine atom at position 5 .
The compound has a linear formula of H₂NC₆H₃(F)COOH and can be represented in SMILES notation as C1=CC(=C(C=C1F)C(=O)O)N . These systematic identifiers ensure precise identification in chemical databases and literature searches. The compound's PubChem CID is 101412, and it has been assigned the ChEBI identifier CHEBI:78042 .
Physical and Chemical Properties
2-Amino-5-fluorobenzoic acid possesses distinctive physical and chemical properties that influence its behavior in laboratory settings and biological systems. These properties have been well-characterized through various analytical techniques and are summarized in the following table:
The compound exhibits a relatively high melting point (181-185°C), which is characteristic of aromatic compounds with hydrogen bonding capabilities . Its low vapor pressure indicates limited volatility at room temperature, making it stable for laboratory handling . The LogP value of 1.64 suggests moderate lipophilicity, indicating it possesses both hydrophilic and lipophilic properties, which influences its solubility characteristics in different media .
Solubility Profile
The solubility of 2-Amino-5-fluorobenzoic acid varies significantly across different solvents, which is critical information for researchers working with this compound. Detailed solubility data compiled from laboratory studies reveals the following patterns:
Solvent | Solubility | Source |
---|---|---|
Ethanol | Approximately 20 mg/ml | |
DMSO | Approximately 30 mg/ml | |
DMF | Approximately 30 mg/ml | |
PBS (pH 7.2) | Approximately 0.25 mg/ml | |
Aqueous buffers | Limited solubility |
The compound demonstrates good solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF), while exhibiting significantly reduced solubility in aqueous solutions . This solubility profile is consistent with its moderate LogP value and suggests that the molecule possesses both polar functional groups (carboxylic acid and amino groups) that can interact with polar solvents and a relatively hydrophobic aromatic ring system .
For laboratory applications, it is recommended to prepare stock solutions in organic solvents and then dilute them into aqueous buffers or isotonic saline prior to biological experiments . The manufacturer's guidelines suggest against storing aqueous solutions for more than one day due to potential degradation .
Crystallographic Structure
The crystal structure of 2-Amino-5-fluorobenzoic acid reveals important insights into its molecular packing and intermolecular interactions. X-ray crystallographic studies have shown that in the solid state, this compound forms a complex network of hydrogen bonds that significantly influence its physical properties .
In the crystal structure, molecules of 2-Amino-5-fluorobenzoic acid are linked through O2—H2···O1 hydrogen bonds, forming inversion-related dimers . This dimerization is common for carboxylic acids and contributes to the compound's relatively high melting point. Additionally, N1—H1A···F1 hydrogen bonds and notably short F1···F1 contacts [measuring 2.763 (2) Å] are observed throughout the crystal structure .
The structure also features intramolecular hydrogen bonding between the amino proton and the adjacent carboxylic oxygen atom . This intramolecular bonding likely constrains the conformation of the molecule and may influence its reactivity in chemical transformations. The presence of these various types of hydrogen bonds creates a stable three-dimensional network that explains many of the compound's physical properties, including its crystalline nature and thermal stability .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-Amino-5-fluorobenzoic acid, with varying degrees of complexity and yield. One well-documented multi-step synthesis pathway starts with 4-fluoroaniline as the primary precursor .
Synthesis from 4-Fluoroaniline
The synthesis begins with 4-fluoroaniline and involves the following key steps:
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Reaction of 4-fluoroaniline (0.01 mmol) with aluminum chloride (0.05 mmol) and trichloroacetyl chloride (0.03 mmol) in dichloromethane at 0°C under nitrogen atmosphere .
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The reaction mixture is refluxed for 16 hours, followed by workup with ice-water and pH adjustment to 2 .
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Extraction and concentration yield 1-(2-amino-5-fluorophenyl)-2,2,2-trichloroethanone as an intermediate .
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This intermediate is dissolved in methanol and treated with sodium methoxide (25% w/t in methanol) at 0°C for 1 hour, with pH adjustment to 6 .
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After extraction and concentration, methyl-2-amino-5-fluorobenzoate is obtained as a brown solid .
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The final step involves hydrolysis of the methyl ester with 1N lithium hydroxide in tetrahydrofuran at 60°C for 6 hours .
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After cooling to 0°C and adjusting the pH to 5, the precipitated 2-amino-5-fluorobenzoic acid is collected and dried under vacuum .
Colorless prismatic crystals of the final product can be obtained by slow evaporation of a solution of the compound in a mixture of dichloromethane and methanol .
Esterification to Ethyl Ester
2-Amino-5-fluorobenzoic acid can be converted to its ethyl ester derivative (ethyl 2-amino-5-fluorobenzoate) through a straightforward esterification process:
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The acid (1.0 g, 6.4 mmol) is dissolved in a mixture of ethanol (15 mL) and toluene (10 mL) .
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Several drops of concentrated sulfuric acid are added as a catalyst .
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The reaction is refluxed with a Dean-Stark trap overnight to remove water and drive the equilibrium toward ester formation .
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After cooling and solvent removal, the product is isolated by silica gel chromatography, yielding the ethyl ester in approximately 50% yield .
This esterification offers a pathway to modify the properties of the parent compound, potentially enhancing its lipophilicity and membrane permeability for specific applications .
Biological Applications
2-Amino-5-fluorobenzoic acid plays a significant role in molecular biology and genetics, particularly in yeast genetics and the study of metabolic pathways. Its biological applications stem from its specific interactions with cellular processes.
Role in Yeast Genetics
The compound is primarily recognized for its use in the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharomyces cerevisiae . It functions as a toxic antimetabolite for the tryptophan pathway in yeast . This property makes it valuable for genetic manipulation techniques that require both positive and negative selection mechanisms.
The trp1 strain of yeast lacks the enzymes required for the conversion of anthranilic acid to tryptophan, making it resistant to the feedback inhibition caused by 2-amino-5-fluorobenzoic acid . This resistance enables growth-based positive selection for the TRP1 marker . The ability to counterselect, as well as select for, a genetic marker has numerous applications in microbial genetics and is frequently employed in genetic programs involving plasmid manipulation .
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